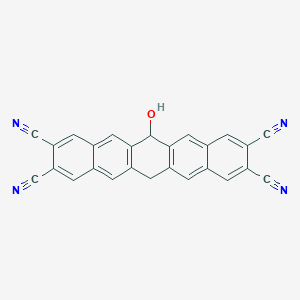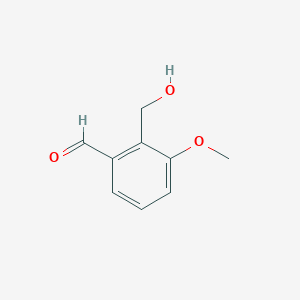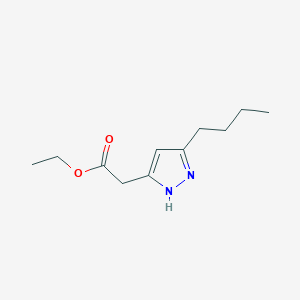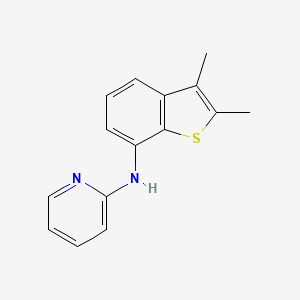
6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile is a chemical compound known for its unique structure and properties. It is a derivative of pentacene, a well-known organic semiconductor.
Preparation Methods
The synthesis of 6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile typically involves multiple steps. One common method starts with the preparation of 6,13-dihydro-6,13-dihydroxypentacene, which is then subjected to further reactions to introduce the hydroxy and tetracarbonitrile groups. The reaction conditions often involve the use of specific solvents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a precursor for the synthesis of other complex organic moleculesIn industry, it is explored for its use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile involves its interaction with specific molecular targets and pathways. It can undergo disproportionation reactions, leading to the formation of tetrahydropentacenes and pentacenes. These reactions are crucial for its photophysical properties, including fluorescence .
Comparison with Similar Compounds
6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile can be compared with other similar compounds such as 6,13-dihydro-6,13-dihydroxypentacene and 6,13-methanopentacene. While these compounds share some structural similarities, this compound is unique due to its specific functional groups, which impart distinct chemical and physical properties .
Properties
CAS No. |
919273-18-0 |
|---|---|
Molecular Formula |
C26H12N4O |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile |
InChI |
InChI=1S/C26H12N4O/c27-10-20-3-14-1-18-7-19-2-15-4-21(11-28)23(13-30)6-17(15)9-25(19)26(31)24(18)8-16(14)5-22(20)12-29/h1-6,8-9,26,31H,7H2 |
InChI Key |
CNFOVWIIVPSHFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C3C=C(C(=CC3=C2)C#N)C#N)C(C4=C1C=C5C=C(C(=CC5=C4)C#N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
![Bis[(2-chlorophenyl)methyl]stannanone](/img/structure/B14185152.png)

![N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B14185157.png)
![2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14185160.png)
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)


![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)
![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)
![(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14185219.png)
